molecular formula C12H13NO3 B3022018 Methyl 3-(2-oxopyrrolidin-1-yl)benzoate CAS No. 329205-78-9

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B3022018
CAS No.: 329205-78-9
M. Wt: 219.24 g/mol
InChI Key: JTVFAEPZESYNNJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a pyrrolidinone ring attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate: Similar in structure but with an additional methyl group, which can affect its reactivity and biological activity.

    Ethyl 3-(2-oxopyrrolidin-1-yl)benzoate: The ethyl ester variant, which may have different solubility and reactivity properties.

    Methyl 3-(2-oxopyrrolidin-1-yl)phenylacetate: A similar compound with a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVFAEPZESYNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349890
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5279-41-4
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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